molecular formula C3H9N3O B1296086 N,N-dimethylhydrazinecarboxamide CAS No. 40685-92-5

N,N-dimethylhydrazinecarboxamide

Cat. No.: B1296086
CAS No.: 40685-92-5
M. Wt: 103.12 g/mol
InChI Key: PGLFGNJUOPLFLV-UHFFFAOYSA-N
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Description

N,N-dimethylhydrazinecarboxamide is a chemical compound with the molecular formula C3H9N3OThis compound is characterized by the presence of an amino group attached to a dimethylurea backbone, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethylhydrazinecarboxamide can be achieved through several methods. One common approach involves the reaction of dimethylurea with ammonia under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylhydrazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation .

Major Products Formed

The major products formed from these reactions include substituted ureas, amines, and other nitrogen-containing compounds. These products have significant applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

N,N-dimethylhydrazinecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of N,N-dimethylhydrazinecarboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylurea: A related compound used in the synthesis of pharmaceuticals and agrochemicals.

    Diuron: A herbicide with a similar structure but different functional groups.

    Isoproturon: Another herbicide with a similar urea backbone.

Uniqueness

N,N-dimethylhydrazinecarboxamide is unique due to its specific amino substitution, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

3-amino-1,1-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3O/c1-6(2)3(7)5-4/h4H2,1-2H3,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLFGNJUOPLFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90310084
Record name 3-amino-1,1-dimethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40685-92-5
Record name N,N-Dimethylhydrazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40685-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 222377
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040685925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 40685-92-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222377
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-amino-1,1-dimethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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